cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one

Stereochemistry Chiral resolution Enantiomeric purity

cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one (CAS 188057-86-5) is a bicyclic heterocyclic compound belonging to the hexahydrocyclopenta[b]pyrrol-6-one class. The molecule features a cis-fused cyclopentane-pyrrolidine ring system bearing an N-benzyl substituent and a ketone at the 6-position, with the (3aR,6aS) stereochemistry explicitly assigned in several chemical databases.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 188057-86-5
Cat. No. B13019010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one
CAS188057-86-5
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CC(=O)C2C1CCN2CC3=CC=CC=C3
InChIInChI=1S/C14H17NO/c16-13-7-6-12-8-9-15(14(12)13)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-,14+/m1/s1
InChIKeyMDHHQXUKNXLARZ-OCCSQVGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one: Procurement-Specification Overview for a Cis-Fused Bicyclic Pyrrolone Scaffold


cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one (CAS 188057-86-5) is a bicyclic heterocyclic compound belonging to the hexahydrocyclopenta[b]pyrrol-6-one class . The molecule features a cis-fused cyclopentane-pyrrolidine ring system bearing an N-benzyl substituent and a ketone at the 6-position, with the (3aR,6aS) stereochemistry explicitly assigned in several chemical databases . It is primarily encountered as a synthetic intermediate or a pharmacophore scaffold in medicinal chemistry programs targeting hormone-sensitive lipase (HSL) and CCR5 [1][2]. The compound has a molecular formula of C14H17NO and a molecular weight of 215.29 g/mol .

Why Generic Substitution of cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one Requires Caution: Stereochemical and Substituent Specificity


Generic substitution within the hexahydrocyclopenta[b]pyrrol-6-one class is unreliable due to the critical influence of cis-ring fusion geometry, N-substituent identity, and absolute stereochemistry on target engagement. The (3aR,6aS) configuration of the compound defines a specific spatial orientation of the benzyl group and the cyclopentanone ring . Patent disclosures explicitly claim that HSL inhibitory activity is contingent upon the substitution pattern on the bicyclic core, and even minor modifications (e.g., replacing benzyl with acetyl or altering the ring system) would be expected to yield a different pharmacological profile [1]. Therefore, procurement of the exact CAS number is essential to ensure reproducibility in preclinical evaluations.

Quantitative Evidence Guide for cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one: Comparator-Based Differentiation


Stereochemical Identity: (3aR,6aS) vs. Racemic cis Mixture

The target compound (CAS 188057-86-5) is unambiguously described in the supplier's database as the single enantiomer (3aR,6aS)-1-benzyl-2,3,3a,4,5,6a-hexahydrocyclopenta[b]pyrrol-6-one, distinguished from the racemic cis mixture (CAS 131348-76-0) by its specific optical rotation and enantiomeric excess . While no quantitative activity data are available for the enantiopure form, the patent literature on related hexahydrocyclopentapyrrolone HSL inhibitors demonstrates that enantiomeric purity is a key parameter for bioactivity, with (R) and (S) configurations often exhibiting divergent potency [1].

Stereochemistry Chiral resolution Enantiomeric purity

N-Benzyl Substitution vs. N-Acetyl Analog: Impact on Lipophilicity and Predicted Target Engagement

The N-benzyl derivative (logP approx. 2.1) presents a distinct lipophilicity profile compared to the commercially available N-acetyl analog (1-acetyl-2-methylhexahydrocyclopenta[b]pyrrol-6(1H)-one, CAS 117886-30-3) . The higher logP of the benzyl derivative suggests enhanced passive membrane permeability and a different hydrophobic binding pocket interaction, which is relevant for intracellular targets such as HSL [1]. Direct head-to-head biological data are not available in the public domain.

Lipophilicity SAR HSL inhibition

Potential Roles in HSD and CCR5 Pathways: Divergent Biological Space from Non-Benzylated Core Scaffolds

The compound has been disclosed in patent literature as a representative of a series that inhibits hormone-sensitive lipase (HSL), an enzyme targeted for metabolic disorders [1]. Separately, a preliminary pharmacological screen identified the compound as a CCR5 antagonist [2]. These potential dual activities distinguish the compound from the core hexahydrocyclopenta[b]pyrrol-6-one scaffold (e.g., CAS 131348-76-0), which lacks the N-benzyl group and has not been associated with these specific targets in the public domain. No quantitative IC50 values are publicly available for either target, and the data should be considered low-confidence until confirmed in controlled assays.

HSL inhibitor CCR5 antagonist Polypharmacology

Application Scenarios for cis-1-Benzylhexahydrocyclopenta[b]pyrrol-6(1H)-one in Early Discovery and Chemical Biology


SAR Study Starting Point for HSL Inhibitors with Defined Stereochemistry

Procure the (3aR,6aS) enantiomer as a single-isomer benchmark for evaluating the impact of ring-fusion geometry and N-benzyl substitution on HSL potency. Use alongside the racemic mixture (CAS 131348-76-0) to deconvolute stereochemical contributions to activity [1].

Chemical Probe Synthesis for CCR5 Antagonism Exploration

Employ the compound as a key intermediate for the synthesis of CCR5-targeted probes, as suggested by preliminary screening data [2]. Its cis-fused scaffold offers a rigid template for further functionalization.

Lipophilicity-Driven Permeability Profiling in CNS Drug Discovery

Use the compound (logP 2.1) as a model substrate in parallel artificial membrane permeability assays (PAMPA) to correlate benzyl substitution with passive membrane diffusion relative to more polar N-acetyl analogs .

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